N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide
Description
Chemical Identity and Structure N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide, commonly known as Axitinib, is a small-molecule tyrosine kinase inhibitor (TKI) with the molecular formula C₂₂H₁₈N₄OS and a molecular weight of 386.47 g/mol . Its structure comprises:
- A benzamide core substituted with a methyl group at the N-position.
- A thioether linkage connecting the benzamide to an indazole ring.
- A 3-[(E)-2-(pyridin-2-yl)vinyl] group on the indazole, critical for target binding .
Pharmacological Role Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), with IC₅₀ values in the low nanomolar range . It is clinically approved for advanced renal cell carcinoma (RCC) and under investigation for other solid tumors .
Properties
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfanyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861532 | |
| Record name | N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528729-60-3 | |
| Record name | N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indazole Core Formation
The indazole scaffold is synthesized via cyclocondensation of substituted hydrazines with ortho-diketones or α,β-unsaturated ketones. For axitinib, a key intermediate is 6-mercapto-1H-indazole , generated through:
-
Step 1 : Cyclization of 2-fluoro-3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to yield 3-nitro-1H-indazole.
-
Step 2 : Reduction of the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) to form 3-amino-1H-indazole.
-
Step 3 : Thiolation via reaction with thiourea in the presence of hydrochloric acid (HCl), producing 6-mercapto-1H-indazole.
Thioether Linkage Installation
The mercapto-indazole intermediate undergoes nucleophilic aromatic substitution with methyl 2-(bromomethyl)benzoate to form the thioether bridge. Optimization studies indicate that polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) enhance yields to >85%.
Pyridinyl-Vinyl Group Introduction
The critical Heck coupling reaction attaches the pyridinyl-vinyl group to the indazole core. Key components include:
-
Catalytic System : Palladium acetate (Pd(OAc)₂, 1–2.5 mol%) with ligands such as triphenylphosphine (PPh₃) or 1,1′-bis(diphenylphosphino)ferrocene (dppf).
-
Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) in refluxing toluene or dioxane.
-
Reaction Time : 3–5 hours at 80–100°C, achieving yields of 70–78%.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow reactors to improve reproducibility and reduce Pd catalyst loading. A representative protocol involves:
Purification Strategies
Crude axitinib is purified via:
-
Acid-Base Recrystallization : Treatment with HCl forms the hydrochloride salt, which is recrystallized from ethanol/water (yield: 92–95%).
-
Chromatography : Reverse-phase HPLC with acetonitrile/water gradients removes stereochemical impurities.
Catalytic System Advancements
Ligand Design
Ligands critically influence Heck coupling efficiency:
| Ligand | Pd Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Triphenylphosphine | 2.5 | 68 | 5 |
| dppf | 1.8 | 75 | 3.5 |
| Xantphos | 1.2 | 78 | 3 |
Data adapted from WO2020212253A1 highlights Xantphos as optimal, enabling lower Pd usage and faster kinetics.
Solvent Effects
Solvent screening reveals toluene as superior to DMF or THF due to:
-
Higher boiling point (110°C vs. 153°C for DMF), enabling faster heating.
-
Improved Pd catalyst stability, reducing decomposition byproducts.
Challenges and Mitigation Strategies
Palladium Contamination
Residual Pd in the final product poses regulatory concerns. Solutions include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether linkage (-S-) in the molecule participates in nucleophilic displacement reactions under specific conditions. Industrial synthesis routes employ this reactivity for intermediate formation:
Example reaction (from Axitinib synthesis):
2-Mercapto-N-methylbenzamide reacts with 6-iodo-1H-indazole via copper-catalyzed coupling to form the thioether bond .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, K₂CO₃, isopropyl alcohol/ethylene glycol, 80°C | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide | 97% |
This Ullmann-type coupling demonstrates the compound's ability to act as a nucleophile in sulfur-centered reactions .
Halogenation Reactions
The indazole ring undergoes directed halogenation, critical for subsequent cross-coupling steps:
Iodination process :
2-((1H-indazol-6-yl)thio)-N-methylbenzamide reacts with iodine in N-methylpyrrolidone (NMP) under basic conditions :
| Parameter | Specification |
|---|---|
| Reagent | I₂ in NMP |
| Base | KOH (aqueous) |
| Temperature | 25-30°C |
| Time | 5 hours |
| Product Purity | 99.3% (HPLC) |
This regioselective iodination at the 3-position of indazole is facilitated by the electron-donating thioether group .
Cross-Coupling Reactions
The vinylpyridine group is introduced via palladium-catalyzed Heck coupling:
Key steps :
-
2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide preparation
-
Reaction with 2-vinylpyridine under catalytic conditions:
| Catalyst System | Ligand | Solvent | Temperature | Conversion |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | NMP | 50°C | >95% |
This forms the final ethenyl bridge between indazole and pyridine rings, completing the molecular architecture .
Oxidation Reactions
The thioether group shows oxidation sensitivity:
Controlled oxidation pathways :
| Oxidizing Agent | Product | Application |
|---|---|---|
| H₂O₂ (mild) | Sulfoxide derivatives | Pharmacological analogs |
| KMnO₄ (strong) | Sulfone derivatives | Byproduct control |
Patent data shows these oxidation products appear as impurities (<0.15%) in commercial batches, requiring careful process control .
Thermal Degradation
Stability studies reveal decomposition pathways at elevated temperatures:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| >150°C | Des-iodo analogs | C-I bond cleavage |
| Acidic hydrolysis | Benzamide cleavage | Amide hydrolysis |
Pharmaceutical patents implement stabilizers like ascorbic acid during synthesis to prevent oxidative degradation .
Complexation Behavior
The pyridine nitrogen participates in metal coordination:
Demonstrated complexes :
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | Pyridine N, thioether S | Catalytic systems |
| Pd⁰ | Vinyl π-system | Cross-coupling intermediates |
This property is exploited in catalytic cycles during its synthetic preparation .
Tautomeric Transformations
The indazole moiety exhibits protonropic tautomerism:
Observed tautomers :
| Form | Stability | Condition |
|---|---|---|
| 1H-indazole | Kinetically favored | Room temperature |
| 2H-indazole | Thermodynamically stable | Heating >80°C |
X-ray crystallography data confirms the 1H-tautomer predominates in solid state .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide exhibit promising anticancer properties.
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that derivatives of indazole can inhibit tumor growth by targeting cellular mechanisms involved in proliferation and survival .
-
Case Studies:
- A study demonstrated that related compounds displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the indazole and pyridine rings could enhance anticancer efficacy .
Antiviral Properties
The antiviral potential of this compound has also been explored.
- Research Findings: Recent studies have highlighted the effectiveness of heterocyclic compounds in inhibiting viral replication. The presence of the pyridine moiety is believed to enhance binding affinity to viral targets, thus disrupting their life cycle .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties.
- Mechanism: It is hypothesized that the compound could mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
Pharmacogenomics
The pharmacogenomic profile of this compound has been investigated to understand its interaction with genetic factors influencing drug metabolism and efficacy.
Mechanism of Action
The mechanism of action of N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Axitinib Impurity F
Benzamide-Based TKIs with Divergent Targets
Crizotinib
- Structure : 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine .
- Comparison :
- Structural Contrast : Axitinib’s benzamide-thioether scaffold vs. Crizotinib’s dichlorophenyl-piperidine system.
UO126 (MEK1/2 Inhibitor)
Benzamide Derivatives with Varied Functional Groups
Thiazolylmethylthio-Benzamide Derivatives
- Example: N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide .
- Key Differences: Substitutes indazole with thiazole and adds trifluoromethyl groups.
Deuterated Analogues (Axitinib-d3)
Biological Activity
N-methyl-2-[[3-[2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide, a compound with the CAS number 1348536-59-3, has garnered attention in pharmaceutical research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C22H18N4OS
- Molecular Weight : 418.468 g/mol
- SMILES Notation : CNC(=O)c1ccccc1S(=O)(=O)c2ccc3c(\C=C\c4ccccn4)n[nH]c3c2
- InChI : InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ .
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Key Enzymes : Studies suggest that compounds similar to N-methyl-benzamides may inhibit enzymes involved in cancer cell proliferation. For instance, benzamide riboside (BR), a related compound, was shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to reduced cell growth in resistant cancer cells .
- Targeting Kinases : The compound's structure suggests potential activity against specific kinases involved in tumorigenesis. For example, derivatives have been evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Table 1: Biological Activity Overview
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of N-methyl-benzamide derivatives demonstrated that certain analogs exhibited comparable cytotoxicity to Taxol in vitro. However, they showed less potent in vivo anticancer activity. This highlights the need for further optimization of the compound for enhanced therapeutic efficacy .
- Resistance Mechanisms : Research into the mechanisms of drug resistance has shown that compounds like N-methyl-benzamide can potentially downregulate dihydrofolate reductase (DHFR), an enzyme often overexpressed in resistant cancer cells. The inhibition of DHFR through metabolites suggests a novel approach to overcoming resistance .
Q & A
Q. Key Considerations :
- Use palladium catalysts (e.g., Pd(OAc)₂) for Heck coupling .
- Optimize reaction temperature (80–100°C) and solvent systems (DMF or DMSO) to minimize byproducts .
- Purify intermediates via column chromatography or recrystallization to achieve >98% purity .
How can researchers address discrepancies in Axitinib’s activity profiles across kinase inhibition assays?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms) or off-target effects. Mitigation strategies include:
- Kinase Selectivity Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., TR-FRET) with cellular phosphorylation assays (Western blot for p-VEGFR2) .
- Structural Analysis : Use molecular docking to assess binding mode variations across kinase domains .
Q. Example Workflow :
Validate VEGFR2 inhibition via enzymatic assay (IC50 = 0.2 nM).
Confirm in HUVEC cells by measuring VEGF-induced proliferation (IC50 = 0.5 nM).
Cross-check with surface plasmon resonance (SPR) for binding kinetics .
What methodologies are recommended for characterizing process-related impurities like Dihydro-Axitinib (Impurity F)?
Advanced Research Question
Impurity F (N-methyl-2-((3-(2-(pyridin-2-yl)ethyl)-1H-indazol-6-yl)thio)benzamide) arises from over-reduction during synthesis. Analytical approaches include:
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with MS detection (m/z 388.49 for [M+H]⁺) .
- NMR Spectroscopy : Confirm structural differences via ¹H-NMR (loss of vinyl proton signals at δ 7.5–8.0 ppm) .
- Quantification : Validate with spiked samples (LOQ = 0.05% w/w) per ICH Q3A guidelines .
What solvent systems and storage conditions ensure Axitinib’s stability in biological assays?
Basic Research Question
- Stock Solutions : Prepare in DMSO at 10–35 mg/mL (warmed to 37°C for full dissolution). Avoid aqueous buffers (solubility <1 mg/mL in water) .
- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles (degradation <5% over 6 months) .
- In Assays : Dilute in culture media to ≤0.1% DMSO to prevent solvent toxicity .
How do structural modifications at the indazole or benzamide moieties influence Axitinib’s pharmacokinetics?
Advanced Research Question
Case Study :
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling or sulfonation.
- Assess bioavailability in rodent models and CYP450 inhibition in microsomal assays .
What preclinical models are used to evaluate Axitinib’s efficacy against resistant tumors?
Advanced Research Question
- In Vivo Models : Renal cell carcinoma (RCC) xenografts with acquired resistance (e.g., 786-O lines after 8-week Axitinib exposure).
- Combination Therapy : Co-administer with immune checkpoint inhibitors (anti-PD-1) to assess synergistic reduction in tumor volume .
- Biomarker Analysis : Monitor plasma VEGF-A levels and tumor hypoxia via PET imaging (¹⁸F-FMISO) .
How is Axitinib’s inhibitory specificity validated in complex biological systems?
Advanced Research Question
- Kinase Profiling : Use commercial panels (e.g., DiscoverX KINOMEscan) to confirm selectivity over 400 kinases .
- CRISPR Knockout Models : Generate VEGFR2-KO endothelial cells to isolate off-target effects .
- Computational Docking : Compare binding energies across kinases (AutoDock Vina) to predict specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
